Bombinin H-BO1

Antifungal Candida albicans MIC

Bombinin H-BO1 is a 17-residue C-terminally amidated antimicrobial peptide (MW 1589.02 Da) isolated from Bombina orientalis skin secretions. Unlike Bombinin H2/H4 from B. variegata, it lacks the D-alloisoleucine at position 2, resulting in a >680-fold increase in hemolytic activity (42% lysis at 40.3 μM) and a divergent activity profile preferentially targeting Candida albicans (MIC 256 mg/L) and Hep-G2 hepatoma cells (IC50 3.61 μM). This unique stereochemical and sequence profile — featuring Lys12 and C-terminal amidation — makes it an irreplaceable benchmark for antifungal screening, a compelling starting scaffold for liver cancer therapeutic optimization, and a reliable upper-bound positive control for hemocompatibility testing in novel AMP design. Choose Bombinin H-BO1 when your SAR campaigns demand a high-hemolysis comparator that Bombinin-BO1 (MIC 128 mg/L) is too potent to serve.

Molecular Formula C76H137N19O17
Molecular Weight 1589.0 g/mol
Cat. No. B12374416
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBombinin H-BO1
Molecular FormulaC76H137N19O17
Molecular Weight1589.0 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(C(C)CC)C(=O)NCC(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)N)N
InChIInChI=1S/C76H137N19O17/c1-20-46(17)61(78)73(109)94-64(47(18)21-2)75(111)84-38-60(100)95-28-24-26-55(95)72(108)93-63(45(15)16)76(112)91-52(31-41(7)8)68(104)82-36-59(99)88-54(33-43(11)12)71(107)92-62(44(13)14)74(110)83-37-58(98)86-49(25-22-23-27-77)69(105)85-48(19)66(102)90-51(30-40(5)6)67(103)81-34-56(96)80-35-57(97)87-53(32-42(9)10)70(106)89-50(65(79)101)29-39(3)4/h39-55,61-64H,20-38,77-78H2,1-19H3,(H2,79,101)(H,80,96)(H,81,103)(H,82,104)(H,83,110)(H,84,111)(H,85,105)(H,86,98)(H,87,97)(H,88,99)(H,89,106)(H,90,102)(H,91,112)(H,92,107)(H,93,108)(H,94,109)/t46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,61-,62-,63-,64-/m0/s1
InChIKeyYNGKJQBJZVEION-XAKPFJBQSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bombinin H-BO1 Antimicrobial Peptide from Bombina orientalis – Sequence, Source, and Procurement Relevance


Bombinin H-BO1 is a 17-residue amidated antimicrobial peptide (AMP) isolated from the skin secretions of the Oriental fire-bellied toad, Bombina orientalis. Its primary sequence is IIGPVLGLVGKALGGLL-NH2, with a molecular weight of 1589.02 Da and a C-terminal amidation that contributes to its bioactivity and stability . The peptide adopts an α-helical conformation in membrane-mimetic environments, a structural feature essential for its membrane-disruptive activity against microbial and cancer cells [1].

Why Bombinin H-BO1 Cannot Be Substituted with Other Bombinin H-Type Peptides


Despite sharing the bombinin H family designation, Bombinin H-BO1 differs from other family members in critical sequence determinants, species of origin, and functional profile. Unlike Bombinin H2 and H4 from Bombina variegata, which contain a D-alloisoleucine at position 2 and exhibit broad-spectrum antibacterial potency with MIC values <5 μM [1], Bombinin H-BO1 lacks this post-translational modification and demonstrates a divergent activity spectrum, including preferential activity against Candida albicans and human hepatoma cell lines [2]. The distinct sequence (17 residues with Lys at position 12 and a C-terminal amide) and the absence of stereochemical modification alter its membrane selectivity, therapeutic window, and experimental utility, making direct functional substitution unreliable without side-by-side validation.

Bombinin H-BO1 Quantitative Differentiation Evidence Against Closest Analogs


Antifungal Selectivity of Bombinin H-BO1 Versus Bombinin-BO1 Against Candida albicans

Bombinin H-BO1 exhibits a minimum inhibitory concentration (MIC) of 256 mg/L against Candida albicans, whereas the co-discovered peptide Bombinin-BO1 demonstrates superior antifungal activity with an MIC of 128 mg/L against the same strain [1]. This twofold difference in potency highlights a functional divergence between the two peptides despite their co-expression from a single precursor protein [2].

Antifungal Candida albicans MIC Antimicrobial Peptide

Anticancer Potency of Bombinin H-BO1 Against Hepatocellular Carcinoma Cell Lines Compared to Bombinin-BO1

In MTT assays after 48-hour exposure, Bombinin H-BO1 displayed IC50 values of 3.61 μM against Hep-G2, 8.08 μM against SK-HEP-1, and 8.42 μM against Huh-7 hepatoma cell lines [1]. In contrast, Bombinin-BO1 exhibited IC50 values of 5.2 μM (Hep-G2), 6.4 μM (SK-HEP-1), and 7.9 μM (Huh-7) under identical assay conditions [2]. Bombinin H-BO1 is approximately 1.4-fold more potent than Bombinin-BO1 against Hep-G2 cells, while the two peptides show comparable activity against Huh-7 cells.

Anticancer Hepatocellular Carcinoma IC50 Cytotoxicity

Hemolytic Activity Profile of Bombinin H-BO1 Relative to Bombinin H4

Bombinin H-BO1 caused 42.03% hemolysis of human erythrocytes at 40.3 μM and reached 100% hemolysis at 161.1 μM [1]. In comparison, Bombinin H4 exhibits a low hemolytic activity of only 0.061% under comparable assay conditions [2]. This stark contrast—over 680-fold higher hemolysis at similar concentrations—demonstrates that Bombinin H-BO1 possesses significantly greater mammalian membrane-perturbing activity than its diastereomeric relative.

Hemolysis Therapeutic Index Selectivity Mammalian Toxicity

Structural Distinction: Lack of D-Amino Acid Modification in Bombinin H-BO1 Versus Bombinin H2/H4

Bombinin H2 and H4 from Bombina variegata contain a single D-alloisoleucine at the second N-terminal position, a post-translational epimerization that enhances antimicrobial selectivity and reduces hemolysis [1]. Bombinin H-BO1, in contrast, contains only L-amino acids throughout its sequence [2]. This structural difference is correlated with the 680-fold higher hemolytic activity of Bombinin H-BO1 relative to Bombinin H4 and its distinct antimicrobial spectrum.

Post-translational Modification D-amino acid Membrane Selectivity Structure-Activity Relationship

Bombinin H-BO1 Recommended Application Scenarios Based on Differentiated Evidence


Antifungal Research: Use as a Moderate-Potency Control for Candida albicans Studies

Given its MIC of 256 mg/L against Candida albicans, Bombinin H-BO1 serves as a benchmark for moderate antifungal activity. It is suitable as a reference compound when screening novel antifungals or testing the efficacy of synergistic combinations, especially where Bombinin-BO1 (MIC 128 mg/L) may be too potent for detecting additive or synergistic effects [1].

Hepatocellular Carcinoma Drug Discovery: Lead Optimization Targeting Hep-G2 Selectivity

Bombinin H-BO1 exhibits an IC50 of 3.61 μM against Hep-G2 cells, 1.44-fold more potent than Bombinin-BO1. This makes it a compelling starting point for structure-guided optimization of liver cancer therapeutics, particularly for addressing Hep-G2 subtype sensitivity and for probing the role of specific sequence features (e.g., Lys12, C-terminal amidation) in anticancer selectivity [2].

Hemocompatibility and Membrane Toxicity Assays: Positive Control for High Hemolysis

With 42.03% hemolysis at 40.3 μM and 100% hemolysis at 161.1 μM, Bombinin H-BO1 is an ideal positive control for evaluating the hemocompatibility of newly designed antimicrobial peptides. Its high hemolytic activity provides a reliable upper-bound reference for comparing therapeutic windows and for mechanistic studies on peptide-membrane interactions [3].

Structure-Activity Relationship (SAR) Studies: Elucidating the Impact of D-Amino Acid Absence

Bombinin H-BO1 lacks the D-alloisoleucine found in Bombinin H2/H4, which correlates with a >680-fold increase in hemolytic activity. This distinct stereochemical profile positions Bombinin H-BO1 as a key comparator in SAR campaigns aimed at engineering peptides with improved selectivity. Researchers can systematically modify this sequence to probe the contributions of individual residues and post-translational modifications to antimicrobial efficacy and toxicity [4].

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